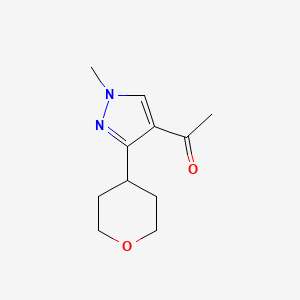

![molecular formula C20H18N2O6 B2745616 N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 952970-18-2](/img/structure/B2745616.png)

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

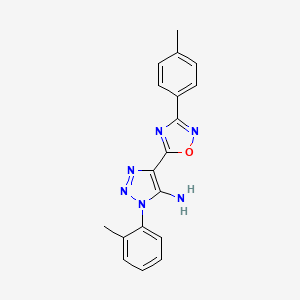

The compound is an isoxazole derivative . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .

Molecular Structure Analysis

The molecular structure of the compound was determined using various spectroscopic techniques . In the single crystal, C–H…O hydrogen bonds between neighboring molecules form chains along the a-axis direction . Hirshfeld surface analysis indicates that the most important contributions to the crystal packing are from H…H (35.7%), H…O/O…H (33.7%), and H…C/C…H (13%) interactions .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis

The compound has a molecular formula of C26H27N3O4 . It has a melting point of 210–212 °C . The IR (KBr, νmax, cm −1) is 2999.63–2821.63 (C-H), 1654.42 (C=O) .Applications De Recherche Scientifique

Antimicrobial Activity

Novel analogs with related structures have been designed, synthesized, and evaluated for their antimicrobial activity, particularly against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. These compounds exhibit promising antibacterial activity, indicating their potential in developing new antibacterial agents (Palkar et al., 2017).

Anticancer Evaluation

Similar compounds have been synthesized and assessed for their in vitro anticancer activity against a panel of human cancer cell lines. This research demonstrates the potential of these compounds as anticancer agents, with some showing promising activity and comparable GI50 values to standard drugs (Tiwari et al., 2017).

Molecular Interaction Studies

Research on the molecular interactions of analogous compounds with biological receptors provides insights into their potential mechanism of action. For instance, studies on benzoxaboroles with similar structural motifs have explored their ectoparasiticide activity, demonstrating how structural optimization can enhance biological activity (Zhang et al., 2016).

Synthesis and Characterization

The synthesis and characterization of novel compounds with benzodioxole and isoxazole moieties are fundamental to exploring their scientific applications. Research in this area includes the development of efficient synthetic routes and structural analysis through techniques such as X-ray crystallography, which aids in understanding the structural basis of their biological activities (Kumara et al., 2017).

Mécanisme D'action

Target of Action

The compound, also known as N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide, belongs to the isoxazole family . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . .

Mode of Action

The mode of action of isoxazole derivatives can vary depending on the specific compound and its targets. The compound’s interaction with its targets can lead to changes in cellular processes, potentially contributing to its therapeutic effects . .

Biochemical Pathways

Isoxazole derivatives can affect various biochemical pathways depending on their specific targets . These effects can lead to downstream changes in cellular processes, potentially contributing to the compound’s therapeutic effects.

Propriétés

IUPAC Name |

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6/c1-24-15-5-3-12(7-18(15)25-2)17-9-14(22-28-17)10-21-20(23)13-4-6-16-19(8-13)27-11-26-16/h3-9H,10-11H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFFYQKTKDNTNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=C(C=C3)OCO4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)thiophene-2-carboxamide](/img/structure/B2745535.png)

![N-[4-(3-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}-4-methylphenyl)-3-ethylisoxazol-5-yl]acetamide](/img/structure/B2745537.png)

![N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2745542.png)